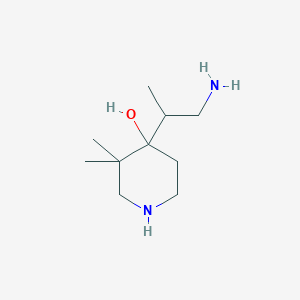
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminopropyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol typically involves the reaction of a suitable piperidine derivative with an aminopropylating agent. One common method involves the use of 3,3-dimethylpiperidin-4-one as the starting material, which is then reacted with 1-aminopropan-2-ol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
科学研究应用
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the particular application and target of interest.
相似化合物的比较
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol can be compared with other similar compounds, such as:
4-(1-Aminopropan-2-yl)-2-fluorophenol: A synthetic compound with similar structural features but different functional groups.
4-(1-Aminopropan-2-yl)phenol hydrochloride: Another related compound with a similar aminopropyl group but different substituents on the aromatic ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the piperidine ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
属性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
4-(1-aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(6-11)10(13)4-5-12-7-9(10,2)3/h8,12-13H,4-7,11H2,1-3H3 |
InChI 键 |
WIPPJVWHRLHMLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1(CCNCC1(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


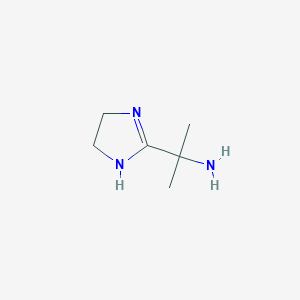


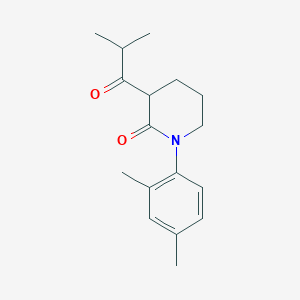
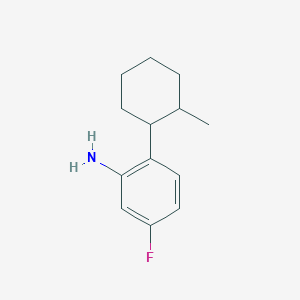
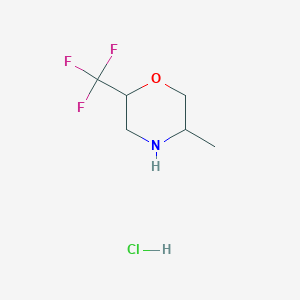
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
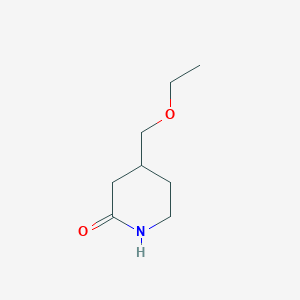
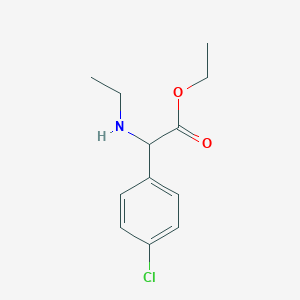

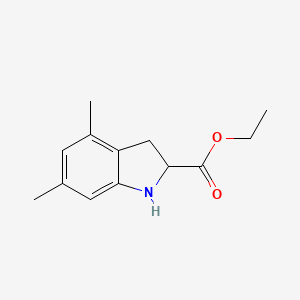
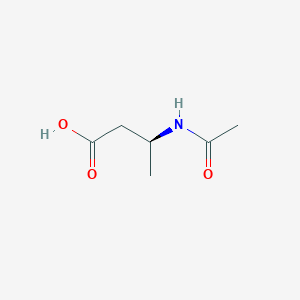
amine](/img/structure/B13217370.png)
![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)
